Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium
Description
Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium is a useful research compound. Its molecular formula is C6H9NaO3 and its molecular weight is 152.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Sodium;Ethyl 3-Oxobutanoate is the enolate ion . The compound, being a 1,3-dicarbonyl compound, is more acidic than ordinary esters and is almost completely converted to an enolate by sodium ethoxide .
Mode of Action
Sodium;Ethyl 3-Oxobutanoate interacts with its target through an S N 2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .
Biochemical Pathways
The compound affects the alkylation of enolates pathway . This pathway involves the attack of an enolate anion on an alkyl halide, leading to the formation of α-substituted esters .
Result of Action
The result of Sodium;Ethyl 3-Oxobutanoate’s action is the formation of α-substituted esters . These compounds can be further processed in various biochemical reactions, leading to a wide variety of downstream effects.
Action Environment
The action of Sodium;Ethyl 3-Oxobutanoate can be influenced by various environmental factors. For instance, dust formation should be avoided, and contact with skin and eyes should be prevented . The compound should be handled with personal protective equipment, and adequate ventilation should be ensured . All sources of ignition should be removed .
Biochemical Analysis
Biochemical Properties
Sodium;Ethyl 3-Oxobutanoate is readily converted into its enolate ion, which can be alkylated by reaction with an alkyl halide This property allows it to participate in a variety of biochemical reactions
Cellular Effects
Its ability to form an enolate ion suggests that it may influence cellular processes such as signal transduction, gene expression, and metabolism
Molecular Mechanism
The molecular mechanism of Sodium;Ethyl 3-Oxobutanoate involves its conversion into an enolate ion, which can undergo alkylation with an alkyl halide . This reaction forms a new C-C bond, joining two smaller molecules into one larger molecule
Metabolic Pathways
Its conversion into an enolate ion suggests that it may participate in various metabolic reactions
Properties
IUPAC Name |
sodium;ethyl 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9O3.Na/c1-3-9-6(8)4-5(2)7;/h4H,3H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGRMOMYXWGAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH-]C(=O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014811 | |
Record name | Ethyl sodium acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19232-39-4 | |
Record name | Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19232-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019232394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl sodium acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-ethoxycarbonyl-1-methylvinyl oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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